molecular formula C5H12N2 B1148584 4-Aminopiperidine-3,3,4,5,5-d5 CAS No. 1219803-60-7

4-Aminopiperidine-3,3,4,5,5-d5

Cat. No.: B1148584
CAS No.: 1219803-60-7
M. Wt: 105.19 g/mol
InChI Key: BCIIMDOZSUCSEN-QJWYSIDNSA-N
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Description

4-Aminopiperidine-3,3,4,5,5-d5 is a deuterated derivative of 4-aminopiperidine. It is a compound where five hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopiperidine-3,3,4,5,5-d5 typically involves the deuteration of 4-aminopiperidine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a catalyst. The reaction conditions often involve high temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a suitable catalyst to achieve the desired level of deuteration. The reaction is carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Aminopiperidine-3,3,4,5,5-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives, while reduction may produce various deuterated amines.

Scientific Research Applications

4-Aminopiperidine-3,3,4,5,5-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways and mechanisms.

    Biology: Employed in metabolic studies to understand the role of specific enzymes and pathways.

    Medicine: Utilized in the development of deuterated drugs, which often have improved pharmacokinetic properties.

    Industry: Applied in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

4-Aminopiperidine-3,3,4,5,5-d5 can be compared with other deuterated compounds, such as:

    4-Aminopiperidine: The non-deuterated form, which lacks the unique properties conferred by deuterium.

    4-Aminopiperidine-2,2,6,6-d4: Another deuterated derivative with deuterium atoms at different positions.

    Deuterated benzene: A commonly used deuterated solvent in NMR spectroscopy.

The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking of molecular interactions and transformations.

Properties

CAS No.

1219803-60-7

Molecular Formula

C5H12N2

Molecular Weight

105.19 g/mol

IUPAC Name

3,3,4,5,5-pentadeuteriopiperidin-4-amine

InChI

InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2/i1D2,2D2,5D

InChI Key

BCIIMDOZSUCSEN-QJWYSIDNSA-N

Isomeric SMILES

[2H]C1(CNCC(C1([2H])N)([2H])[2H])[2H]

SMILES

C1CNCCC1N

Canonical SMILES

C1CNCCC1N

Synonyms

4-AMinopiperidine--d5

Origin of Product

United States

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